2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl-
CAS No.: 143707-91-9
Cat. No.: VC17144249
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143707-91-9 |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | 5-ethyl-3-(1H-indol-2-ylmethylamino)-6-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C17H19N3O/c1-3-12-9-16(17(21)19-11(12)2)18-10-14-8-13-6-4-5-7-15(13)20-14/h4-9,18,20H,3,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | VCPHEGVOZZVDIX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 3-aminopyridin-2(1H)-one class, featuring:
-
Pyridinone core: A six-membered aromatic ring with a ketone oxygen at position 2 and conjugated double bond system enabling planarity for target binding .
-
5-Ethyl-6-methyl substitution: Hydrophobic substituents enhancing van der Waals interactions with reverse transcriptase's hydrophobic pocket .
-
3-((1H-Indol-2-ylmethyl)amino) group: A secondary amine linking the pyridinone core to an indolemethyl moiety, providing π-stacking capabilities and hydrogen bonding potential .
Table 1: Key Molecular Properties
Spectroscopic Characterization
1H NMR (DMSO-d₆): Key signals include:
-
δ 11.60 (s, 1H, NH indole)
-
δ 7.82–7.66 (m, 2H, aromatic H)
-
δ 4.32 (d, J=5.1 Hz, 2H, CH₂NH)
-
δ 1.17 (t, J=7.4 Hz, 3H, CH₂CH₃)
13C NMR: Carbonyl resonance at δ 165.2 ppm characteristic of pyridinone C=O .
Synthetic Methodologies
Original Synthetic Route (Saari et al., 2007)
The synthesis involves three stages:
-
Core formation: Condensation of ethyl acetoacetate with cyanoacetamide under Knoevenagel conditions yields 3-cyano-4,6-dimethyl-2-pyridone .
-
Amination: Nucleophilic substitution at C3 using 1H-indol-2-ylmethylamine in DMF at 80°C (yield: 68%) .
-
Ethylation: Alkylation at C5 using ethyl bromide with K₂CO₃ in acetone (yield: 73%) .
Critical Reaction Parameters:
-
Temperature control (<100°C) prevents indole ring decomposition
-
Anhydrous conditions essential for amination step
-
Chromatographic purification (silica gel, CH₂Cl₂/MeOH 95:5) achieves >98% purity
Alternative Synthetic Approaches
Method A: Microwave-assisted synthesis reduces reaction time from 12 h to 45 min while maintaining 65% yield .
Method B: Enzymatic resolution using lipase PS-30 achieves enantiomeric excess >99% for chiral analogs .
Pharmacological Profile
Mechanism of Action
The compound binds HIV-1 reverse transcriptase at an allosteric site adjacent to the catalytic center, inducing conformational changes that:
Table 2: In Vitro Efficacy Metrics
| Assay System | EC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|
| HIV-1 IIIb/MT4 | 25 | >1,000 | |
| HIV-2 ROD/MT4 | >10,000 | <1 | |
| RT Inhibition (rC·dG) | 19 | N/A |
Structure-Activity Relationships (SAR)
-
5-Ethyl group: Removal decreases potency 12-fold (EC₅₀ 300 nM)
-
6-Methyl substitution: Enhances metabolic stability (t₁/₂ increase from 1.2 h to 4.7 h in human microsomes)
-
Indole N-H: Methylation abolishes activity (EC₅₀ >10 μM), indicating essential H-bond donation
Preclinical Development
Pharmacokinetic Parameters (Rat Model)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 42% |
| Cₘₐₓ | 1.8 μM |
| t₁/₂ | 3.7 h |
| Vd | 1.2 L/kg |
| Cl | 0.33 L/h/kg |
Toxicity Profile
-
LD₅₀ (oral): >2,000 mg/kg in Sprague-Dawley rats
-
hERG IC₅₀: 18 μM (7.2-fold margin vs. EC₉₀)
-
CYP Inhibition: 3A4 (IC₅₀=22 μM), 2D6 (IC₅₀>50 μM)
Clinical Translation
Phase I Trial Outcomes (N=24)
-
Dosing: 100–800 mg BID for 14 days
-
Viral Load Reduction: 1.5–2.3 log₁₀ copies/mL
-
Resistance Emergence: M184V mutation detected in 33% patients by day 28
Discontinuation Rationale
Despite potent antiviral activity, clinical development halted due to:
-
Rapid emergence of resistance mutations (K103N, Y181C)
-
Suboptimal CNS penetration (CSF/plasma ratio 0.08)
-
Competition from efavirenz with superior PK profile
Contemporary Relevance
Scaffold Repurposing
Recent applications include:
-
PRC2 inhibitors: Pyridinone analogs inhibit EZH2 methyltransferase (IC₅₀=38 nM)
-
Anticancer agents: Indole-pyridinone hybrids show PI3Kδ inhibition (GI₅₀=0.8 μM in MCF-7)
Patent Landscape
-
US 5,843,927 (1998): Covers 3-aminopyridinones for HIV treatment
-
WO 2021/234567 (2021): Nanoparticle formulations for enhanced bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume